Structural Differentiation: Unique SMILES Fingerprint and Molecular Descriptors Relative to De-Methoxylated and De-Chlorinated Analogs
The target compound's SMILES string `CCN(Cc1ccccc1)S(=O)(=O)c1cc(OC)c(Cl)cc1OC` defines a unique connectivity not shared by its closest commercially available analogs, which are either de-methoxylated (CAS 5356-54-7) or de-chlorinated (CAS 1018158-69-4) . In a published QSAR model of 48 sulfonamide carbonic anhydrase inhibitors, the most determinative descriptors were heat of formation, molecular weight, total energy, and LUMO energy [1]. While the target compound itself was not explicitly modeled, its calculated molecular weight (369.9 Da) and the electron-withdrawing chlorine atom directly alter total energy and LUMO levels compared to the lighter, non-chlorinated analog (MW 335.4 Da), predicting a different binding energy landscape.
| Evidence Dimension | Molecular weight and predicted electronic descriptors |
|---|---|
| Target Compound Data | C₁₇H₂₀ClNO₄S; MW = 369.9 Da |
| Comparator Or Baseline | N-benzyl-N-ethyl-2,5-dimethoxybenzenesulfonamide (CAS 1018158-69-4); C₁₇H₂₁NO₄S; MW = 335.4 Da |
| Quantified Difference | ΔMW = +34.5 Da; presence of a chloride atom in the target vs. hydrogen in the comparator implies a significant shift in LUMO energy (not explicitly calculated for this pair, but inferred from general QSAR trends for halogenated sulfonamides) [1]. |
| Conditions | Computational comparison based on structural data; QSAR context from Singh et al. (no experimental assay). |
Why This Matters
For procurement where a specific molecular topology or electronic profile is required (e.g., patent SAR follow-up, scaffold hopping), this compound provides a unique substitution pattern that cannot be achieved with the simpler, lower molecular weight analogs.
- [1] Singh, P. P., Singh, R. B., & Kiran, S. (2012). QSAR study of sulfonamides as inhibitors of carbonic anhydrase. Organic Chemistry: An Indian Journal, 8(7), 272-277. View Source
